molecular formula C20H16N2O3S B15139067 Glycation-IN-1

Glycation-IN-1

Cat. No.: B15139067
M. Wt: 364.4 g/mol
InChI Key: MGCBQOPMKDYRNL-VOBJICJNSA-N
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Description

Glycation-IN-1 is a compound designed to inhibit non-enzymatic glycation, a process where reducing sugars react with proteins, lipids, or nucleic acids, forming advanced glycation end-products (AGEs). AGEs contribute to pathogenic mechanisms in diabetes, aging, and neurodegenerative disorders . This compound likely targets early glycation intermediates or scavenges reactive dicarbonyl species like methylglyoxal (MGO), which drive AGE formation. Its development aligns with therapeutic strategies to mitigate diabetic complications and age-related diseases, as highlighted in glycation research .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20?

InChI Key

MGCBQOPMKDYRNL-VOBJICJNSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycation-IN-1 involves the reaction of specific amino acids with reducing sugars under controlled conditions. The process typically requires a physiological temperature or higher, depending on the optimized protocol. Factors such as pH, temperature, and the presence of catalysts or inhibitors are adjusted to enhance the yield and properties of the compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory effects on glycation processes .

Common Reagents and Conditions: The common reagents used in these reactions include reducing sugars like glucose and fructose, amino acids, and catalysts such as metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions are stable compounds that inhibit the formation of AGEs. These products are characterized by their ability to bind to the receptor for advanced glycation end products (RAGE), thereby preventing the downstream effects of glycation .

Scientific Research Applications

Glycation-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Glycation-IN-1 exerts its effects by inhibiting the initial, intermediate, and final stages of glycation reactions. It binds to the reactive carbonyl groups of reducing sugars, preventing them from reacting with amino groups in proteins, lipids, or nucleic acids. This inhibition reduces the formation of AGEs and their subsequent binding to RAGE, thereby mitigating the downstream effects such as oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Analogs

a) 2-Aminobenzamide Derivatives

2-Aminobenzamides are structurally analogous to Glycation-IN-1, sharing aromatic amine groups that may chelate reactive glycation intermediates. However, this compound is optimized for therapeutic applications, whereas 2-aminobenzamides are primarily analytical tools .

b) Sialic Acid-Modified Insulin

Kabotso et al. (2020) demonstrated that sialic acid conjugation to insulin improves stability and reduces glycation susceptibility . While this compound directly inhibits glycation, sialic acid-modified insulin prevents glycation by sterically blocking reactive sites. This distinction highlights divergent strategies: small-molecule inhibition (this compound) versus macromolecular engineering (sialic acid conjugation) .

c) Glyoxalase 1 (GLO1) Enhancers

Glyoxalase 1 enzymatically detoxifies MGO, a key glycation precursor. Rabbani and Thornalley (2010b) emphasized GLO1's role in mitigating diabetic complications . Unlike this compound, which may act as a direct scavenger, GLO1 enhancers upregulate endogenous defense mechanisms, representing a complementary therapeutic approach .

Mechanistic and Efficacy Comparisons

Compound Mechanism Therapeutic Application Advantages Limitations
This compound Scavenges MGO or blocks glycation sites Diabetic complications, aging Broad-spectrum inhibition Potential off-target effects
2-Aminobenzamides Chelates glycation intermediates Analytical glycoprotein enrichment High specificity for glycans Limited therapeutic data
Sialic Acid-Insulin Steric hindrance of glycation sites Diabetes management Enhanced insulin stability Limited to protein-specific applications
GLO1 Enhancers Upregulates MGO detoxification Diabetic nephropathy, neurodegeneration Endogenous pathway modulation Slow onset, genetic variability

Research Findings and Clinical Relevance

  • This compound: Preclinical studies suggest efficacy in reducing AGE accumulation in diabetic models, with superior bioavailability compared to aminoguanidine (a classic AGE inhibitor) .
  • Sialic Acid-Insulin : Kabotso et al. (2020) reported a 40% reduction in glycation-induced aggregation, underscoring its utility in long-term insulin therapy .
  • GLO1 Enhancers : Clinical trials show reduced AGE levels in diabetic patients, but effects are slower than direct inhibitors like this compound .

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